Trolox is a natural product found in Penicillium citrinum, Punica granatum, and other organisms with data available.
Trolox
CAS No.: 53188-07-1
Cat. No.: VC0545973
Molecular Formula: C14H18O4
Molecular Weight: 250.29 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 53188-07-1 |
---|---|
Molecular Formula | C14H18O4 |
Molecular Weight | 250.29 g/mol |
IUPAC Name | 6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromene-2-carboxylic acid |
Standard InChI | InChI=1S/C14H18O4/c1-7-8(2)12-10(9(3)11(7)15)5-6-14(4,18-12)13(16)17/h15H,5-6H2,1-4H3,(H,16,17) |
Standard InChI Key | GLEVLJDDWXEYCO-UHFFFAOYSA-N |
SMILES | CC1=C(C2=C(CCC(O2)(C)C(=O)O)C(=C1O)C)C |
Canonical SMILES | CC1=C(C2=C(CCC(O2)(C)C(=O)O)C(=C1O)C)C |
Appearance | Solid powder |
Introduction
Chemical and Structural Characteristics of Trolox
Molecular Architecture
Trolox's chemical structure (C₁₄H₁₈O₄, molecular weight 250.3 g/mol ) features a chromanol ring system with hydroxyl and carboxylic acid functional groups. The planar chromanol nucleus enables electron delocalization, while the carboxyl group enhances water solubility—a critical improvement over α-tocopherol's lipophilic nature. Semi-empirical AM1 calculations reveal charge distributions at key positions:
These partial charges facilitate hydrogen atom transfer (HAT) and single-electron transfer (SET) mechanisms, the primary pathways for radical neutralization .
Physicochemical Properties
Trolox exhibits solubility in polar solvents (25 mg/mL in DMSO/ethanol) and aqueous solutions at alkaline pH . Its redox potential (E° = +0.48 V vs. SHE) positions it as a moderate reducing agent, capable of quenching radicals with higher oxidation potentials than α-tocopherol (E° = +0.50 V) . Thermal gravimetric analysis shows stability up to 180°C, with decomposition occurring via decarboxylation and ring-opening pathways .
Antioxidant Mechanisms and Quantitative Modeling
Radical Scavenging Pathways
Trolox neutralizes reactive oxygen species (ROS) through three primary mechanisms:
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HAT Mechanism: Hydrogen abstraction from the phenolic -OH group (bond dissociation energy = 78.3 kcal/mol)
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SET Mechanism: Electron donation from the chromanol π-system (ionization potential = 7.2 eV)
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Chelation: Carboxylate group coordination with redox-active metals (Fe³+/Cu²+ binding constant log K = 4.8)
QSAR modeling using semi-empirical AM1 methods identifies five critical atomic charges governing antioxidant activity:
This equation (R² = 0.891, RMSE = 0.008 ) predicts optimal activity when C13 carries positive charge (+0.298 e) and O18 maintains high electronegativity (-0.567 e).
Concentration-Dependent Dual Behavior
In HeLa cells, Trolox exhibits a biphasic response:
Concentration (μM) | ROS Modulation (% vs. Control) | Cellular Effect |
---|---|---|
2.5–15 | -20% to -15% | Antioxidant |
20–30 | -5% to +5% | Neutral |
40–160 | +25% to +140% | Prooxidant |
The prooxidant effect at >40 μM correlates with mitochondrial membrane depolarization (ΔΨm decrease of 38% at 160 μM) and caspase-3 activation (2.7-fold increase) .
Comparative Antioxidant Performance
TEAC (Trolox Equivalent Antioxidant Capacity)
The PSO-ELM machine learning model predicts TEAC values with high accuracy (R² = 0.973, RMSE = 3.56 ). Key determinants include:
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Hydroxyl group count (β = +0.62)
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Conjugated double bonds (β = +0.41)
Versus Natural and Synthetic Antioxidants
DFT calculations (B3LYP/6-311G(d,p)) reveal comparative efficacy:
Compound | EA (eV) | IP (eV) | ΔBDE (kcal/mol) |
---|---|---|---|
Trolox | 1.87 | 7.20 | 0.0 (reference) |
α-Tocopherol | 1.92 | 7.35 | +1.4 |
Ascorbic Acid | 1.45 | 8.10 | +3.8 |
BHT | 1.65 | 7.85 | +2.1 |
Trolox's superior performance stems from its balanced electron-donating capacity (EA) and low ionization potential (IP), enabling efficient radical neutralization across multiple pathways .
Metabolic Fate
Hepatic CYP450 metabolism produces three primary metabolites:
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Trolox quinone (t₁/₂ = 2.1 hr)
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Dihydroxychroman carboxylate (t₁/₂ = 4.7 hr)
Renal excretion accounts for 68% of elimination, with biliary clearance removing 22% of administered doses .
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